N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazoles, which “N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine” is a derivative of, can be achieved through various methods . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Antitumor Activity
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine, as part of the benzothiazole derivatives, has shown significant potential in antitumor activity. A study by Chua et al. (1999) highlights the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which are effective against various cancer cell lines including breast, ovarian, colon, and renal cancers. The research suggests that these compounds' antitumor activity may involve a novel mechanism linked to their metabolic transformations within cancer cells (Chua et al., 1999).
Antimicrobial and Corrosion Inhibition
Nayak and Bhat (2023) studied the antimicrobial and corrosion inhibition properties of benzothiazole derivatives, including N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine. Their findings suggest that these compounds exhibit significant antimicrobial activities and can act as effective corrosion inhibitors in certain environments (Nayak & Bhat, 2023).
Biological Screening and Pharmacological Activities
Another research by Chidrawar (2016) indicates that benzothiazole derivatives possess various pharmacological and biological activities. Among these, anti-inflammatory and antibacterial activities are prominent. The study involves the synthesis of substituted benzothiazoles, offering insights into their potential therapeutic applications (Chidrawar, 2016).
Synthesis and Characterization for Biological Activities
Hunasnalkar et al. (2010) also emphasize the wide range of therapeutic properties of substituted benzothiazoles, including their potential as anti-inflammatory and antibacterial agents. The study outlines the process of synthesizing these compounds and characterizing them for potential biological activities (Hunasnalkar et al., 2010).
Prodrug Development for Antitumor Properties
Research by Bradshaw et al. (2002) discusses the development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs are designed to overcome limitations posed by the lipophilicity of benzothiazoles, enhancing their potential in cancer treatment (Bradshaw et al., 2002).
properties
IUPAC Name |
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-12(16)7-8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQKFNGRFQUNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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